3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA
Description
Properties
IUPAC Name |
(1E)-1-(1-methylpyridin-2-ylidene)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-16-10-6-5-9-12(16)15-13(17)14-11-7-3-2-4-8-11/h2-10H,1H3,(H,14,17)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBBBRQRNHQHRL-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CC=C/C1=N\C(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA typically involves the condensation of 1-methyl-1,2-dihydropyridine-2-thione with phenylisothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. Solvents such as dichloromethane or toluene are commonly used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and higher throughput, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized derivatives with various substituents on the phenyl ring.
Scientific Research Applications
3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various downstream effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Conformational Analysis
The target compound shares a thiourea core with derivatives like methyl 3-(3-fluorophenyl)-1-methyl-1,3a,4,9b-tetrahydro-3H-thiochromeno[4,3-c]isoxazole-3a-carboxylate (). Key differences include:
- Substituents : The target compound features a dihydropyridinylidene group, while the compared derivative has a fused oxazolidine-thiopyran system.
- Conformation : The thiopyran ring in the derivative adopts a half-chair conformation, whereas the dihydropyridinylidene group in the target compound likely exhibits planar geometry due to conjugation .
- Aromatic Interactions : The fluorophenyl group in the derivative contributes to C—H⋯π interactions, while the phenyl group in the target compound may engage in π-π stacking or N—H⋯S hydrogen bonds .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns differ significantly:
- General Trends : Thiourea derivatives without bulky substituents (e.g., the target compound) often form layered structures via hydrogen bonds, whereas fused-ring systems (e.g., ) prioritize steric and π-based interactions .
Physicochemical Properties
Crystallographic Methodology
Biological Activity
3-[(2E)-1-Methyl-1,2-Dihydropyridin-2-Ylidene]-1-Phenylthiourea is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique dihydropyridine ring and a phenylthiourea moiety, which contribute to its potential therapeutic applications.
The compound can be synthesized through the condensation of 1-methyl-1,2-dihydropyridine-2-thione with phenylisothiocyanate under controlled conditions, typically involving solvents like dichloromethane or toluene at temperatures between 50-70°C. The unique structure of this compound allows it to participate in various chemical reactions, including oxidation and reduction, leading to the formation of sulfoxides, sulfones, and amines.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Exhibits antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Demonstrates potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : May modulate inflammatory pathways, thereby reducing inflammation in various models.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity comparable to standard antibiotics. For instance, studies have shown that the compound exhibits MIC values ranging from 31.25 to 62.5 µg/mL against tested bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Klebsiella pneumoniae | 40 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, derivatives of thiourea have demonstrated IC50 values ranging from 7 to 20 µM against different cancer cell lines .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 14 |
| PC3 (Prostate Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, such as tyrosinase in melanogenesis.
- Receptor Modulation : It may modulate receptor activity linked to cell signaling pathways that regulate proliferation and apoptosis.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Melanogenesis Inhibition :
- Anticancer Efficacy :
Q & A
Q. What are the standard methods for synthesizing 3-[(2E)-1-methyl-1,2-dihydropyridin-2-ylidene]-1-phenylthiourea, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via condensation reactions between phenyl isothiocyanate and substituted hydrazines. For example, analogous thiourea derivatives are prepared by reacting phenyl isothiocyanate with 1-methyl-1-phenylhydrazine in ethanol under ambient conditions, followed by slow evaporation to obtain crystalline products . Key factors affecting yield and purity include:
- Solvent choice : Polar solvents like ethanol promote better solubility of reactants.
- Temperature : Room-temperature reactions minimize side reactions (e.g., oxidation or decomposition).
- Purification : Recrystallization from ethanol or acetonitrile is critical for isolating high-purity crystals suitable for X-ray diffraction .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection typically employs a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement uses SHELXL (for small-molecule crystallography) and SHELXS (for structure solution) . Key steps include:
- Data processing : Integration and scaling with SAINT or APEX3.
- Hydrogen bonding analysis : Use Mercury or ORTEP-3 to visualize intermolecular interactions like N–H⋯S hydrogen bonds, which stabilize crystal packing .
- Validation : Check for residual electron density and geometric outliers using PLATON .
Q. Table 1: Representative Crystallographic Data
| Parameter | Value (Example from ) |
|---|---|
| Space group | P21/c |
| Unit cell volume (ų) | 1309.08(2) |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hydrogen-bonding patterns for thiourea derivatives?
Discrepancies in hydrogen-bonding motifs (e.g., dimeric vs. chain-like arrangements) arise from substituent effects and crystallization conditions. For example:
- Bulky groups : Introducing bulky substituents (e.g., 3,5-diphenoxybenzoyl) disrupts planar stacking, reducing aggregation and altering hydrogen-bonding networks .
- Solvent effects : Polar solvents like acetonitrile favor specific supramolecular synthons (e.g., S(5) rings via N–H⋯S interactions) .
Methodological approach : - Compare Hirshfeld surface analyses across multiple crystal structures.
- Use DFT calculations (e.g., Gaussian) to model intermolecular interaction energies and predict dominant packing motifs .
Q. What strategies optimize the compound’s nonlinear optical (NLO) properties while mitigating aggregation-induced quenching?
Aggregation in polar thiourea derivatives often reduces NLO efficiency. Strategies include:
- Steric hindrance : Incorporate bulky side chains (e.g., 3,5-di-tert-butyl groups) to prevent π-π stacking .
- Co-crystallization : Use guest molecules (e.g., acetonitrile) to disrupt centrosymmetric packing, enhancing second-harmonic generation (SHG) .
- Doping : Embed the compound in polymer matrices (e.g., PMMA) to maintain monomeric dispersion .
Q. Table 2: Aggregation vs. NLO Performance
| Modification | Aggregation Tendency | SHG Efficiency |
|---|---|---|
| Unmodified thiourea | High | Low |
| Bulky substituents | Reduced | Moderate |
| Co-crystallized with CH₃CN | Minimal | High |
Q. How do computational methods aid in predicting the compound’s reactivity and spectroscopic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) provide insights into:
- Charge distribution : Natural Bond Orbital (NBO) analysis identifies electrophilic/nucleophilic sites for derivatization .
- UV-Vis spectra : Time-Dependent DFT (TD-DFT) predicts absorption maxima, correlating with experimental λₘₐₐ values .
- Vibrational modes : Simulated IR spectra match experimental data for functional group validation (e.g., C=S stretching at ~1250 cm⁻¹) .
Methodological Notes
- Contradiction management : Cross-validate crystallographic data with spectroscopic techniques (e.g., solid-state NMR) to resolve ambiguities in hydrogen bonding .
- Advanced synthesis : For regioselective modifications, employ microwave-assisted synthesis to enhance reaction control and reduce side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
